N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-ethylfuran-3-carboxamide
Description
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-ethylfuran-3-carboxamide is a synthetic compound that belongs to the class of oxazole derivatives. Oxazole derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Properties
IUPAC Name |
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-ethylfuran-3-carboxamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H20N2O3/c1-6-12-11(7-8-19-12)14(18)16-15(4,5)13-9(2)17-20-10(13)3/h7-8H,6H2,1-5H3,(H,16,18) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAOLFPYFLFFBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(C=CO1)C(=O)NC(C)(C)C2=C(ON=C2C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H20N2O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
276.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-ethylfuran-3-carboxamide typically involves the reaction of α-hydroxyamino oximes with ethyl acetoacetate and ethyl α-methylacetoacetate . The reaction proceeds through the formation of nitrones, followed by intramolecular cyclization to form the oxazole ring . The reaction conditions often include the use of acetic acid salts and room temperature to achieve moderate to high yields .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as chromatography and recrystallization are employed to obtain the final product in high purity .
Chemical Reactions Analysis
Types of Reactions
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-ethylfuran-3-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxazole N-oxides.
Reduction: Reduction reactions can convert the oxazole ring to oxazoline derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions at the oxazole ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols . Reaction conditions vary depending on the desired transformation but typically involve mild to moderate temperatures and appropriate solvents .
Major Products Formed
The major products formed from these reactions include oxazole N-oxides, oxazoline derivatives, and substituted oxazole compounds .
Scientific Research Applications
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-ethylfuran-3-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-ethylfuran-3-carboxamide involves its interaction with specific molecular targets, such as enzymes and receptors. The oxazole ring can mimic the structure of natural substrates, allowing the compound to bind to active sites and inhibit enzymatic activity . Additionally, the furan ring and carboxamide group contribute to the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other oxazole derivatives such as:
- 2-[2-(hydroxyimino)alkyl]-1,2-oxazol-5(2H)-ones
- 3-(3,5-dimethyl-1,2-oxazol-4-yl)-5-[(phenylsulfonyl)amino]benzoic acid
Uniqueness
N-[2-(3,5-dimethyl-1,2-oxazol-4-yl)propan-2-yl]-2-ethylfuran-3-carboxamide is unique due to its combination of an oxazole ring, a furan ring, and a carboxamide group, which confer distinct chemical properties and biological activities. This structural uniqueness allows for diverse applications in various fields of research and industry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
